Pyridoclax

Description

Structure

3D Structure

Properties

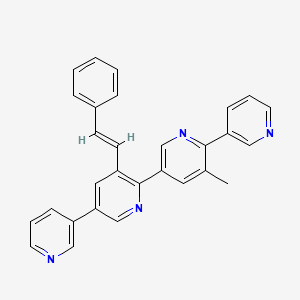

IUPAC Name |

2-(5-methyl-6-pyridin-3-ylpyridin-3-yl)-3-[(E)-2-phenylethenyl]-5-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N4/c1-21-15-27(20-32-28(21)25-10-6-14-31-18-25)29-23(12-11-22-7-3-2-4-8-22)16-26(19-33-29)24-9-5-13-30-17-24/h2-20H,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGSYXQFYRWBEC-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)C=CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1C2=CN=CC=C2)C3=C(C=C(C=N3)C4=CN=CC=C4)/C=C/C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pyridoclax: A Technical Guide to its Mechanism of Action as a Pro-Apoptotic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridoclax is an investigational small molecule that has demonstrated promise as an anticancer agent. Its mechanism of action centers on the disruption of protein-protein interactions that are critical for cancer cell survival. This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, supported by available quantitative data and detailed experimental methodologies. Contrary to initial hypotheses, current evidence points to Myeloid Cell Leukemia 1 (Mcl-1) as the direct molecular target of this compound, rather than B-cell lymphoma-extra large (Bcl-xL). However, the inhibition of Bcl-xL acts synergistically with this compound to enhance its pro-apoptotic effects.

Core Mechanism: Disruption of the Mcl-1/BH3-Domain Interaction

This compound functions as a protein-protein interaction (PPI) disruptor, specifically targeting the anti-apoptotic protein Mcl-1.[1] Mcl-1 is a key member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. In many cancer cells, Mcl-1 is overexpressed and sequesters pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and the effector proteins Bak and Bax, thereby preventing the initiation of apoptosis.

By binding directly to Mcl-1, this compound occupies the hydrophobic groove that would normally bind to the BH3 domains of pro-apoptotic proteins.[1] This competitive inhibition liberates pro-apoptotic proteins, allowing them to activate the mitochondrial apoptosis pathway.

Diagram: this compound Mechanism of Action

Caption: this compound binds to Mcl-1, disrupting its interaction with pro-apoptotic proteins, leading to apoptosis.

Synergistic Activity with Bcl-xL Inhibition

While this compound does not directly bind to Bcl-xL, its anti-cancer efficacy is significantly enhanced when combined with strategies that inhibit Bcl-xL function.[1] Bcl-xL is another anti-apoptotic member of the Bcl-2 family that also sequesters pro-apoptotic proteins. In cancer cells co-expressing high levels of both Mcl-1 and Bcl-xL, targeting only one of these proteins may not be sufficient to induce apoptosis, as the other can compensate. Therefore, the combination of this compound (targeting Mcl-1) with a Bcl-xL inhibitor (such as ABT-737 or a Bcl-xL-targeting siRNA) leads to a more robust release of pro-apoptotic proteins and a stronger induction of cell death.[1]

Diagram: Synergistic Action of this compound and Bcl-xL Inhibition

References

Pyridoclax: A Technical Guide to its Discovery, Synthesis, and Preclinical Development as a Novel Mcl-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoclax (MR29072) has emerged as a promising first-in-class small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key therapeutic target in various cancers. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is designed to serve as a comprehensive resource for researchers and drug development professionals interested in the advancement of Mcl-1 inhibitors. The document details the structure-activity relationships that led to the identification of this compound from an oligopyridine scaffold, its direct interaction with Mcl-1, and its synergistic pro-apoptotic activity when combined with other Bcl-2 family inhibitors. Furthermore, this guide addresses the challenges of this compound's poor aqueous solubility and the development of nanoemulsion formulations to enhance its therapeutic potential.

Discovery and Rationale

The discovery of this compound was driven by the unmet need for selective inhibitors of Mcl-1, an anti-apoptotic protein of the Bcl-2 family frequently overexpressed in cancer and associated with chemoresistance.[1] Researchers at Normandie Université and associated institutions designed a library of small molecules based on an oligopyridine scaffold, intended to mimic the α-helical BH3 domain of pro-apoptotic proteins that binds to the hydrophobic groove of Mcl-1.[1][2] This rational design approach, supported by computational modeling, aimed to create foldamers that could specifically disrupt the Mcl-1 protein-protein interaction, thereby unleashing the cell's natural apoptotic machinery.

A functional screening assay was developed to assess the ability of these synthesized oligopyridines to sensitize ovarian carcinoma cells to Bcl-xL-targeting strategies.[1] Through the establishment of structure-activity relationships within the oligopyridine series, this compound (designated as MR29072) was identified as a lead compound with potent Mcl-1 inhibitory activity.[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in its entirety, the foundational chemistry for its oligopyridine core is understood to involve iterative couplings of pyridine-based heterocyclic building blocks. The synthesis of this compound analogues has been reported, providing insight into the general synthetic strategies employed for this class of compounds.[3] These methods typically involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to construct the bi- and terpyridine backbone, followed by functional group manipulations to introduce the specific substituents found in the final this compound structure.

(Note: A detailed, reproducible experimental protocol for the synthesis of this compound has not been disclosed in the reviewed literature. The following is a generalized workflow based on the synthesis of related oligopyridines.)

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action

This compound functions as a BH3 mimetic, directly targeting the anti-apoptotic protein Mcl-1.[1] It binds to the BH3-binding groove of Mcl-1, a site essential for Mcl-1's sequestration of pro-apoptotic proteins like Bak and Bim.[1][4] By occupying this groove, this compound competitively displaces these pro-apoptotic partners, leading to their activation and the subsequent initiation of the mitochondrial apoptosis pathway.[1] This mechanism involves the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent pro-apoptotic activity in various cancer cell lines, particularly when used in combination with inhibitors of other anti-apoptotic proteins like Bcl-xL. [1]As a single agent, it shows limited cytotoxicity, which is consistent with its mechanism of action requiring the cellular context of Mcl-1 dependence. [1]

| Parameter | Cell Line | Condition | Value | Reference |

|---|---|---|---|---|

| Apoptosis Induction | Chemoresistant Ovarian Cancer | 25 µM this compound + anti-Bcl-xL strategies | Massive Apoptosis | [1] |

| Binding Affinity (Kd) | Recombinant Mcl-1 | Surface Plasmon Resonance | Direct Binding Confirmed | [1] |

| IC50 (PNEs) | Chemoresistant Ovarian Cancer | this compound-loaded Nanoemulsions | 2.5-fold higher activity than free this compound | [4]|

In Vivo Efficacy

In vivo studies using subcutaneous xenograft models of chemoresistant ovarian cancer have highlighted the anti-tumor activity of this compound hydrochloride. [1]

| Parameter | Model | Dosing | Outcome | Reference |

|---|

| Tumor Growth Inhibition | Ovarian Cancer Xenograft | 20 mg/kg this compound hydrochloride (intravenous) | Effective antitumor activity | [1]|

Physicochemical Properties and Formulation

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability. [4]To overcome the challenge of its poor solubility, a nanoemulsion formulation was developed.

| Parameter | Formulation | Value | Reference |

| Mean Size | This compound-loaded Nanoemulsion (PNE) | ~100 nm | [4] |

| Encapsulation Efficiency | PNE | >95% | [4] |

| Apparent Solubility | PNE | 1,000-fold increase | [4] |

Pharmacokinetics

Pharmacokinetic studies in mice have been conducted to evaluate the oral bioavailability of this compound, particularly in its nanoemulsion formulation.

| Parameter | Model | Formulation | Outcome | Reference |

| Bioavailability | Mice | PNE (oral administration) | Bioavailability maintained compared to free drug | [4] |

Experimental Protocols

Cell Viability and Apoptosis Assays

-

Cell Lines: Chemoresistant ovarian cancer cell lines (e.g., IGROV1-R10).

-

Treatment: Cells are treated with this compound alone or in combination with a Bcl-xL inhibitor (e.g., ABT-737) or siRNA targeting Bcl-xL.

-

Apoptosis Detection: Apoptosis is quantified by measuring caspase-3/7 activation using a commercially available luminescent assay. Real-time apoptosis imaging can also be employed.

Mcl-1 Binding Assay (Surface Plasmon Resonance)

-

Immobilization: Recombinant human Mcl-1 protein is immobilized on a sensor chip.

-

Binding: A solution of this compound at various concentrations is flowed over the sensor chip.

-

Detection: The binding of this compound to Mcl-1 is detected as a change in the refractive index at the sensor surface, measured in response units (RU). The dissociation constant (Kd) can be calculated from the association and dissociation rates.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human chemoresistant ovarian cancer cells.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound hydrochloride is administered, for example, intravenously at a dose of 20 mg/kg.

-

Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound stands as a significant advancement in the field of Mcl-1 inhibition. Its discovery validates the use of oligopyridine scaffolds as effective BH3 mimetics. Preclinical studies have demonstrated its on-target activity and its potential to overcome chemoresistance in combination therapies. The successful development of a nanoemulsion formulation has addressed its key liability of poor aqueous solubility, paving the way for further preclinical and potentially clinical investigation.

Future research should focus on obtaining a more detailed understanding of the pharmacokinetic and toxicological profile of the optimized this compound formulation. Further in vivo studies in a broader range of cancer models are warranted to fully elucidate its therapeutic potential. As of the latest available information, this compound has not entered clinical trials, and its progression into human studies will be a critical next step in its development as a novel anticancer agent.

References

- 1. First evidence that oligopyridines, α-helix foldamers, inhibit Mcl-1 and sensitize ovarian carcinoma cells to Bcl-xL-targeting strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chidept.cn.cnrs.fr [chidept.cn.cnrs.fr]

- 3. Synthesis of this compound Analogues: Insight into Their Druggability by Investigating Their Physicochemical Properties and Interactions with Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-loaded nanoemulsion for enhanced anticancer effect on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridoclax: A Technical Guide to a Promising Mcl-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoclax, also known as MR-29072, is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). As a member of the B-cell lymphoma 2 (Bcl-2) family, Mcl-1 is a key regulator of the intrinsic apoptotic pathway and its overexpression is a common feature in various human cancers, contributing to tumor survival and resistance to therapy. This compound, an oligopyridine α-helix mimetic, directly binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins and thereby sensitizing cancer cells to apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a terpyridine derivative with the systematic IUPAC name (E)-3'-methyl-3''-styryl-3,2':6',3''-terpyridine. Its chemical structure and key identifiers are provided below.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-3'-methyl-3''-styryl-3,2':6',3''-terpyridine | Vendor Data |

| Synonyms | MR-29072 | [1][2] |

| CAS Number | 1651890-44-6 | [1] |

| Molecular Formula | C29H22N4 | [1][2] |

| Molecular Weight | 426.51 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO | [3] |

| logP (Predicted) | Data not publicly available | |

| pKa (Predicted) | Data not publicly available |

Mechanism of Action: Mcl-1 Inhibition

This compound exerts its pro-apoptotic effects by selectively targeting the anti-apoptotic protein Mcl-1. Mcl-1 sequesters pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and effector proteins (e.g., Bak, Bax), preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. This compound, acting as a BH3 mimetic, competitively binds to the hydrophobic BH3-binding groove of Mcl-1 with high affinity (Kd = 25 nM).[4][5] This binding displaces pro-apoptotic proteins, leading to the activation of Bak and Bax, MOMP, cytochrome c release, and ultimately, apoptosis.[6]

Notably, this compound on its own exhibits limited cytotoxic activity. Its therapeutic potential is realized when used in combination with agents that target other anti-apoptotic proteins, particularly Bcl-xL.[2][3] This dual inhibition strategy effectively overcomes the compensatory mechanisms that allow cancer cells to evade apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits Mcl-1, leading to apoptosis.

Experimental Protocols

This section details key experimental methodologies for studying the activity of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, it can be synthesized through established methods for preparing substituted terpyridines. The general approach involves a Kröhnke-type reaction, which consists of the condensation of a substituted pyridine with an α,β-unsaturated ketone, followed by cyclization with ammonia.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Mcl-1 Binding

The BRET assay is a robust method to quantify the interaction between this compound and Mcl-1 in living cells.[3]

Principle: This assay relies on the non-radiative energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to a protein of interest (e.g., BimL) and a fluorescent acceptor (e.g., YFP) fused to its binding partner (e.g., Mcl-1). When the two proteins are in close proximity, excitation of the donor by its substrate (coelenterazine H) results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. This compound, by binding to Mcl-1 and displacing BimL, will cause a decrease in the BRET signal.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Seed HeLa cells in 12-well plates.

-

Transfect cells with a constant amount of the BRET donor plasmid (e.g., pRluc-BimL) and increasing amounts of the BRET acceptor plasmid (peYFP-Mcl-1).

-

-

Cell Plating for Assay:

-

24 hours post-transfection, trypsinize and reseed the cells into white, flat-bottom 96-well plates.

-

Incubate for another 24 hours.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of this compound for 16 hours.

-

-

BRET Measurement:

-

Add the luciferase substrate, coelenterazine H, to a final concentration of 5 µM.

-

Immediately measure the light emission at 485 nm (Rluc emission) and 530 nm (YFP emission) using a suitable plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio: (Emission at 530 nm) / (Emission at 485 nm).

-

Plot the BRET ratio as a function of the this compound concentration to determine the IC50 value.

-

Experimental Workflow for BRET Assay

Caption: Workflow for the this compound BRET assay.

Cell Viability and Apoptosis Assays

To assess the biological activity of this compound, particularly in combination with other agents, cell viability and apoptosis assays are essential.

3.3.1. Cell Viability Assay (MTT or MTS Assay)

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

Detailed Methodology:

-

Cell Plating: Seed cancer cells (e.g., ovarian, lung, mesothelioma) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with this compound alone or in combination with a Bcl-xL inhibitor (e.g., ABT-737) for a specified period (e.g., 48-72 hours).

-

Reagent Incubation:

-

MTT: Add MTT solution and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

MTS: Add MTS reagent and incubate for 1-4 hours. No solubilization step is required.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

3.3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Detailed Methodology:

-

Cell Treatment: Treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry, detecting the FITC signal (Annexin V) and the PI signal.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Conclusion

This compound is a promising Mcl-1 inhibitor with a well-defined mechanism of action. Its ability to sensitize cancer cells to apoptosis, particularly when combined with Bcl-xL inhibitors, makes it an attractive candidate for further preclinical and clinical development. The experimental protocols outlined in this guide provide a framework for researchers to investigate the properties and therapeutic potential of this compound and similar Mcl-1-targeting compounds. Further research into its physicochemical properties, pharmacokinetics, and in vivo efficacy will be crucial in advancing this compound towards clinical application.

References

- 1. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 5. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physical-chemical properties and the reactivity of pyridoxine and pyrrolidone carboxylate and their protolytic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridoclax: An Oligopyridine α-Helix Foldamer Targeting Mcl-1 for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyridoclax is a promising oligopyridine-based α-helix foldamer that has emerged as a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is a common mechanism by which cancer cells evade programmed cell death, leading to therapeutic resistance. This compound mimics the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of Mcl-1 and disrupting its interaction with pro-apoptotic partners like Bim, Bak, and Bax. This disruption unleashes the pro-apoptotic signaling cascade, leading to caspase activation and ultimately, cancer cell death. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding and activity data, detailed experimental protocols, and the logical framework for its continued development as a cancer therapeutic.

Core Concepts: Foldamers and α-Helix Mimicry

Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures, akin to those found in natural biopolymers like proteins and nucleic acids. Oligopyridines, a class of aromatic foldamers, are particularly adept at forming helical structures that can mimic the α-helical domains of proteins. This structural mimicry is a powerful strategy in drug discovery, enabling the design of molecules that can disrupt protein-protein interactions (PPIs) with high specificity and affinity. This compound exemplifies this approach by mimicking the α-helical BH3 domain of pro-apoptotic proteins, allowing it to competitively inhibit the function of Mcl-1.

Mechanism of Action: Inhibition of Mcl-1 and Induction of Apoptosis

This compound exerts its anticancer effects by directly targeting Mcl-1, a pivotal anti-apoptotic protein.[1] The proposed mechanism of action involves the following key steps:

-

Binding to Mcl-1: this compound, as an α-helix mimetic, binds with high affinity to the BH3-binding groove of Mcl-1. This binding is driven by hydrophobic and electrostatic interactions.[1]

-

Disruption of Protein-Protein Interactions: By occupying the BH3-binding groove, this compound displaces pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa) and pro-apoptotic effector proteins (e.g., Bak, Bax) from Mcl-1.

-

Activation of Pro-Apoptotic Effectors: The release of Bak and Bax from Mcl-1 allows them to oligomerize at the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).

-

Initiation of the Caspase Cascade: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol. This triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.

A study has shown that this compound induces massive apoptosis at a concentration of 15 µM in combination with anti-Bcl-xL strategies in chemo-resistant ovarian cancer cell lines.[1]

Signaling Pathway Diagram

Quantitative Data

While specific binding affinities (Kd or Ki) and comprehensive IC50 values for this compound are not extensively available in the public domain, the following tables provide a template for the critical quantitative data required for its evaluation.

Table 1: this compound Binding Affinity for Mcl-1

| Assay Method | Ligand | Target | Binding Affinity (Kd/Ki) | Reference |

| Fluorescence Polarization | Fluorescently-labeled Bim BH3 peptide | Mcl-1 | Value not available | Citation needed |

| Isothermal Titration Calorimetry | This compound | Mcl-1 | Value not available | Citation needed |

| Surface Plasmon Resonance | This compound | Mcl-1 | Value not available | Citation needed |

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration (hr) | IC50 (µM) | Reference |

| IGROV1-R10 | Ovarian (Chemo-resistant) | Not Specified | 15 (in combination) | [1] |

| Placeholder | Ovarian | 48 | Value not available | Citation needed |

| Placeholder | Lung | 48 | Value not available | Citation needed |

| Placeholder | Mesothelioma | 48 | Value not available | Citation needed |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections provide methodologies for key experiments used to characterize this compound.

Synthesis of this compound

The synthesis of this compound and its analogues involves multi-step organic chemistry procedures. While the full detailed synthesis is proprietary, a general workflow can be described based on the synthesis of similar oligopyridine structures.

A detailed protocol for the synthesis of this compound analogues has been published, though the specifics for the parent compound are not fully disclosed in abstracts.[2] The general approach involves the iterative coupling of functionalized pyridine monomers to build the oligopyridine backbone, followed by purification and characterization.

Mcl-1 Binding Affinity Assays

This assay measures the disruption of the Mcl-1/Bim interaction by this compound.

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled Bim BH3 peptide (e.g., with FITC or TAMRA)

-

This compound

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a solution of Mcl-1 and the fluorescent Bim peptide in the assay buffer at a concentration that gives a stable and robust FP signal.

-

Serially dilute this compound in DMSO and then in assay buffer.

-

In the 384-well plate, add the Mcl-1/Bim peptide solution.

-

Add the serially diluted this compound or DMSO vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation. The Ki can then be calculated using the Cheng-Prusoff equation.

This cell-based assay monitors the disruption of the Mcl-1/Bim interaction in living cells.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression vectors for Mcl-1 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and Bim fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

-

Transfection reagent

-

BRET substrate (e.g., coelenterazine h)

-

This compound

-

White, opaque 96-well plates

-

Luminometer capable of measuring dual-wavelength emissions

Protocol:

-

Co-transfect the mammalian cells with the Mcl-1-Rluc and Bim-YFP expression vectors.

-

After 24-48 hours, harvest the cells and resuspend them in a suitable buffer.

-

Seed the cells into the 96-well plate.

-

Treat the cells with serially diluted this compound or DMSO vehicle control for a specified duration.

-

Add the BRET substrate to each well.

-

Immediately measure the luminescence at the donor and acceptor emission wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP).

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Determine the IC50 of this compound by plotting the BRET ratio against the drug concentration.

Cellular Apoptosis Assays

This assay quantifies the activity of executioner caspases 3 and 7.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Caspase-Glo® 3/7 Reagent

-

White-walled, clear-bottom 96-well plates

-

Luminometer

Protocol:

-

Seed the cancer cells in the 96-well plate and allow them to adhere overnight.

-

Treat the cells with serially diluted this compound or DMSO vehicle control for the desired time points (e.g., 24, 48, 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader.

-

Normalize the luminescence signal to a cell viability assay (e.g., CellTiter-Glo®) to account for differences in cell number.

This method detects the cleavage of key apoptotic proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Mcl-1, Bim, Bak, Bax, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Treat the cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in protein expression and cleavage as a function of this compound treatment.

Conclusion and Future Directions

This compound represents a significant advancement in the field of α-helix mimetics and targeted cancer therapy. Its ability to selectively inhibit Mcl-1 provides a promising strategy for overcoming apoptosis resistance in various cancers, including ovarian, lung, and mesothelioma. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to identify predictive biomarkers for patient stratification. The development of more water-soluble analogues and advanced drug delivery formulations may further enhance its therapeutic potential.[3] The detailed experimental protocols provided herein should serve as a valuable resource for researchers dedicated to advancing our understanding and application of this novel class of foldamer-based therapeutics.

References

- 1. Binding mode of this compound to myeloid cell leukemia-1 (Mcl-1) revealed by nuclear magnetic resonance spectroscopy, docking and molecular dynamics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound Analogues: Insight into Their Druggability by Investigating Their Physicochemical Properties and Interactions with Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytocidal Antitumor Effects against Human Ovarian Cancer Cells Induced by B-Lactam Steroid Alkylators with Targeted Activity against Poly (ADP-Ribose) Polymerase (PARP) Enzymes in a Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Pyridoclax: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoclax is a promising small molecule inhibitor that has garnered significant interest in the field of oncology. As a BH3 mimetic, it selectively targets the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key regulator of the intrinsic apoptosis pathway. Overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression and resistance to conventional chemotherapies. By binding to the BH3-binding groove of Mcl-1, this compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins, thereby unleashing the apoptotic cascade in cancer cells. This technical guide provides an in-depth overview of the in vitro activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Quantitative Data on In Vitro Activity

The in vitro efficacy of this compound has been evaluated across various cancer cell lines, demonstrating its potential as a targeted therapeutic agent. While comprehensive IC50 data from a wide range of studies is still emerging, available information highlights its activity, particularly in chemoresistant ovarian cancer.

| Parameter | Cell Line | Condition | Value | Reference |

| Apoptosis Induction | Chemo-resistant ovarian cancer cell lines | In combination with anti-Bcl-xL strategies | Massive apoptosis at 15 µM | [1] |

| Activity Enhancement | Chemoresistant ovarian cancer cells | Nanoemulsion formulation | 2.5-fold higher activity than free this compound | [2] |

Note: This table will be updated as more specific IC50 values for this compound across a broader range of cancer cell lines become publicly available through further research.

Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction

This compound exerts its pro-apoptotic effects by directly binding to the Mcl-1 protein. This binding event is a critical step in initiating the intrinsic pathway of apoptosis.

Binding to Mcl-1

Structural and biophysical studies have revealed that this compound binds to the P1 and P2 pockets within the BH3-binding groove of Mcl-1. This interaction is primarily driven by hydrophobic contacts.[1][3] By occupying this groove, this compound competitively inhibits the binding of pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and the direct activators of apoptosis (e.g., Bak, Bax) to Mcl-1.

Signaling Pathway of this compound-Induced Apoptosis

The inhibition of Mcl-1 by this compound triggers a cascade of events leading to programmed cell death. The following diagram illustrates the signaling pathway:

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., chemoresistant ovarian cancer cell lines)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Detection by Western Blot

This method is used to detect the cleavage of key apoptotic proteins, such as caspases and PARP, following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-Bak, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Signal Detection: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the changes in the levels of the target proteins. An increase in cleaved Caspase-3 and cleaved PARP, and alterations in the expression of Bcl-2 family proteins, would be indicative of apoptosis induction.

Mcl-1 Competitive Binding Assay (Fluorescence Polarization)

This assay is used to quantify the binding affinity of this compound to Mcl-1 by measuring its ability to displace a fluorescently labeled BH3 peptide from the Mcl-1 binding groove.

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3)

-

This compound

-

Assay buffer (e.g., phosphate buffer with a non-ionic detergent)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Assay Setup: In the wells of a 384-well plate, add a fixed concentration of Mcl-1 protein and the fluorescently labeled BH3 peptide in the assay buffer.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no Mcl-1 (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent peptide by this compound. The IC50 value can be determined by plotting the polarization values against the logarithm of the this compound concentration. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and affinity of the fluorescent peptide for Mcl-1.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.

References

- 1. Binding mode of this compound to myeloid cell leukemia-1 (Mcl-1) revealed by nuclear magnetic resonance spectroscopy, docking and molecular dynamics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-loaded nanoemulsion for enhanced anticancer effect on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pyridoclax Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoclax (also known as MR29072) is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (BCL-2) family of proteins that regulates the intrinsic apoptotic pathway. Overexpression of Mcl-1 is a common mechanism of therapeutic resistance in various cancers, including ovarian cancer, by sequestering pro-apoptotic proteins like BIM and preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent cell death.

Given its mechanism of action, this compound is a promising candidate for combination therapies aimed at overcoming resistance to standard-of-care agents and other targeted therapies. These application notes provide a framework for designing and evaluating this compound in combination with other anti-cancer agents, with a focus on ovarian cancer, a malignancy where Mcl-1 amplification is frequently observed.

Rationale for Combination Therapy

The primary rationale for using this compound in combination therapy is to induce synthetic lethality by concurrently inhibiting multiple nodes of apoptosis resistance. Cancer cells often develop a dependency on several anti-apoptotic proteins. Targeting only one, such as Mcl-1 with this compound, may lead to compensatory upregulation or reliance on other anti-apoptotic proteins like BCL-2 or BCL-xL, leading to intrinsic or acquired resistance.

Combination with BCL-2/BCL-xL Inhibitors

In many ovarian cancer cells, both Mcl-1 and BCL-xL are highly expressed and cooperate to prevent apoptosis. The concomitant inhibition of both Mcl-1 (with this compound) and BCL-2/BCL-xL (e.g., with Navitoclax) can lead to a synergistic release of pro-apoptotic proteins, triggering robust apoptosis in cancer cells that would be resistant to single-agent therapy.[1][2]

Combination with PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in ovarian cancers with homologous recombination deficiency (HRD), including those with BRCA mutations. However, resistance to PARP inhibitors can emerge. Preclinical studies have shown that combining PARP inhibitors with agents that lower the apoptotic threshold, such as BCL-2 family inhibitors, can restore sensitivity and produce synergistic anti-tumor effects.[3][4][5] The rationale is that PARP inhibitor-induced DNA damage primes the cells for apoptosis, which can then be effectively triggered by this compound.

Signaling Pathways

The following diagram illustrates the mechanism of action of this compound and its synergistic partners in the intrinsic apoptosis pathway.

References

- 1. Bcl-XL and MCL-1 constitute pertinent targets in ovarian carcinoma and their concomitant inhibition is sufficient to induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of PARP inhibitor combination therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]

Pyridoclax: Application Notes and Protocols for In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoclax is a novel small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death. In many cancers, Mcl-1 is overexpressed, allowing cancer cells to evade apoptosis and contributing to tumor progression and resistance to therapy. This compound, by directly binding to and inhibiting Mcl-1, restores the apoptotic pathway, leading to the death of cancer cells.[1][2] These application notes provide a summary of the available preclinical in vivo data for this compound and detailed protocols for its use in animal models of cancer.

Mechanism of Action

The intrinsic pathway of apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bak, Bax, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins. In cancer cells, this balance is often shifted towards survival due to the overexpression of anti-apoptotic proteins like Mcl-1. Mcl-1 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent caspase activation. This compound acts as a BH3 mimetic, mimicking the binding of pro-apoptotic proteins to the hydrophobic groove of Mcl-1. This competitive binding displaces the pro-apoptotic partners of Mcl-1, such as Bim and Bak, freeing them to trigger the apoptotic cascade.[1][2]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Models

| Compound | Dose | Route of Administration | Animal Model | Efficacy | Adverse Effects | Reference |

| This compound hydrochloride | 20 mg/kg | Intravenous (IV) | Subcutaneous xenograft models of chemoresistant ovarian cancer (cell lines not specified) | Effective antitumor activity in 2 out of 3 models | No side effects reported | [1][2] |

Table 2: Pharmacokinetics of this compound Nanoemulsion in Mice

| Formulation | Administration Route | Animal Model | Key Findings | Reference |

| This compound-loaded nanoemulsion | Oral | Mice | Bioavailability was maintained after encapsulation in nanoemulsions. | [3][4] |

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy of this compound in Subcutaneous Xenograft Models

This protocol is based on published data for this compound and common practices for in vivo studies with Mcl-1 inhibitors.

1. Animal Models:

-

Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

-

House animals in a pathogen-free environment with ad libitum access to food and water.

2. Cell Culture and Tumor Implantation:

-

Culture human ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, or patient-derived xenograft lines) under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).

-

Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomize mice into treatment and control groups when tumors reach a mean volume of 100-150 mm³.

4. This compound Formulation and Administration:

-

This compound Hydrochloride Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent such as DMSO.

-

Vehicle (Representative Example): While the specific vehicle for the 20 mg/kg IV dose has not been published, a common vehicle for intravenous administration of similar small molecules in mice is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline . The final concentration of DMSO should be kept low to minimize toxicity. It is crucial to perform a small pilot study to ensure the tolerability of the chosen vehicle.

-

Dosing Solution Preparation: On each day of dosing, dilute the this compound hydrochloride stock solution with the vehicle to the final concentration for injection. Ensure the solution is clear and free of precipitation.

-

Administration: Administer this compound hydrochloride intravenously (e.g., via tail vein injection) at a dose of 20 mg/kg . The dosing schedule has not been specified in the available literature; a representative schedule could be once daily (QD) or every other day (QOD) for a period of 2-3 weeks. The control group should receive an equivalent volume of the vehicle.

5. Efficacy and Toxicity Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for pharmacodynamic markers like cleaved caspase-3).

-

Monitor for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

Protocol 2: Oral Bioavailability of this compound Nanoemulsion

This protocol is based on a published study describing a nanoemulsion formulation for this compound.

1. Animal Models:

-

Male or female mice (e.g., Swiss or BALB/c), 6-8 weeks old.

-

Fast the animals overnight before oral administration, with free access to water.

2. This compound Nanoemulsion Formulation:

-

A nanoemulsion of this compound was developed to improve its aqueous solubility for oral administration. The formulation consisted of a mean droplet size of about 100 nm with a high encapsulation efficiency (>95%) at a drug loading of 2 wt%.[3][4]

-

For detailed formulation components and preparation methods, refer to the original publication by Groo et al. (2020).

3. Administration:

-

Administer the this compound-loaded nanoemulsion orally via gavage at a defined dose.

-

A control group receiving free this compound suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) should be included for comparison.

4. Pharmacokinetic Sampling:

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points after administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Process the blood to obtain plasma and store at -80°C until analysis.

5. Bioanalytical Method:

-

Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma samples.

6. Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).

Conclusion

This compound is a promising Mcl-1 inhibitor with demonstrated in vivo anti-tumor activity in preclinical models of ovarian cancer. The provided protocols offer a framework for conducting further in vivo studies to evaluate its efficacy and pharmacokinetic properties. Researchers should note that while a 20 mg/kg intravenous dose has been reported as effective, the optimal vehicle and dosing schedule may require further investigation and optimization for different cancer models and in combination therapies. The development of a nanoemulsion for oral delivery also presents a viable alternative for future preclinical and clinical development.

References

Application Notes and Protocols for Measuring Pyridoclax Mcl-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques and comprehensive protocols for measuring the inhibition of Myeloid Cell Leukemia-1 (Mcl-1) by the investigational inhibitor, Pyridoclax.

Introduction to this compound and Mcl-1 Inhibition

Myeloid Cell Leukemia-1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the survival and resistance of various cancer cells to therapy. This compound is a BH3 mimetic that specifically targets the BH3-binding groove of Mcl-1, thereby inhibiting its function and promoting apoptosis. Accurate and robust measurement of this inhibition is critical for the preclinical and clinical development of this compound and other Mcl-1 inhibitors.

Data Presentation: Quantitative Analysis of this compound Mcl-1 Inhibition

While extensive quantitative data for this compound across a wide range of standardized assays is not broadly published in a consolidated format, the available literature indicates its activity in the low micromolar range. One study has shown that this compound induces significant apoptosis at a concentration of 15 µM in chemo-resistant ovarian cancer cell lines when used in combination with other anti-cancer agents.[1] Furthermore, a nanoemulsion formulation of this compound demonstrated a 2.5-fold increase in activity, inducing caspase-3/7 activation at 10 µM.[2][3]

For the purpose of these application notes, the following table structure is provided as a template for researchers to populate with their own experimental data when evaluating this compound or its analogs.

| Assay Type | Assay Principle | Target | Ligand/Tracer | This compound IC50/K_d/K_i | Cell Line (if applicable) | Reference |

| Biochemical Assays | ||||||

| TR-FRET | Measures disruption of Mcl-1/BH3 peptide interaction | Recombinant Mcl-1 | Labeled BH3 peptide (e.g., from Bim or Bak) | Data to be filled | N/A | Internal/Published Data |

| Fluorescence Polarization | Measures displacement of a fluorescently labeled BH3 peptide | Recombinant Mcl-1 | Fluorescently labeled BH3 peptide | Data to be filled | N/A | Internal/Published Data |

| Surface Plasmon Resonance | Measures direct binding kinetics and affinity | Immobilized Mcl-1 | This compound | Data to be filled | N/A | Internal/Published Data |

| Cell-Based Assays | ||||||

| Cell Viability (e.g., CellTiter-Glo) | Measures ATP levels as an indicator of metabolic activity | Endogenous Mcl-1 | N/A | Data to be filled | e.g., OVCAR-3, A549 | Internal/Published Data |

| Apoptosis (e.g., Caspase-Glo) | Measures caspase-3/7 activity | Endogenous Mcl-1 | N/A | Data to be filled | e.g., OVCAR-3, A549 | Internal/Published Data |

| Co-Immunoprecipitation | Measures disruption of Mcl-1/pro-apoptotic partner interaction | Endogenous Mcl-1 | N/A | Data to be filled | e.g., HCT116 | Internal/Published Data |

Signaling Pathway and Experimental Workflows

Mcl-1 Pro-Survival Signaling Pathway and Inhibition by this compound

Mcl-1 sequesters the pro-apoptotic proteins Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. This compound binds to the BH3 groove of Mcl-1, displacing Bak and Bim, which are then free to trigger the apoptotic cascade.

Caption: Mcl-1 pathway inhibition by this compound leading to apoptosis.

Experimental Protocols

Biochemical Assays

This assay quantifies the disruption of the Mcl-1 interaction with a fluorescently labeled BH3 peptide by an inhibitor.

Caption: Workflow for a TR-FRET-based Mcl-1 inhibition assay.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% BSA.

-

Prepare a solution of His-tagged recombinant Mcl-1 protein.

-

Prepare a solution of biotinylated BH3 peptide (e.g., Bim-BH3).

-

Prepare solutions of Terbium (Tb)-cryptate labeled anti-His antibody (donor) and Streptavidin-XL665 (acceptor).

-

Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Procedure:

-

In a 384-well low-volume black plate, add the assay components in the following order:

-

This compound or DMSO vehicle control.

-

His-tagged Mcl-1.

-

A pre-mixed solution of biotinylated BH3 peptide, Tb-cryptate anti-His antibody, and Streptavidin-XL665.

-

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm / 620 nm).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assays

This assay determines cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., OVCAR-3, A549) in a 96-well white, clear-bottom plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compound or DMSO vehicle control to the appropriate wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

-

This assay quantifies apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Protocol:

-

Cell Treatment:

-

Follow the same cell seeding and compound treatment protocol as for the CellTiter-Glo® assay.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 reagent to each well (volume equal to the culture medium).

-

Mix gently by orbital shaking.

-

Incubate at room temperature for 1-2 hours.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Analyze the data to determine the fold-increase in caspase activity relative to the vehicle control.

-

This technique is used to demonstrate that this compound disrupts the interaction between Mcl-1 and its binding partners (e.g., Bak, Bim) in a cellular context.

Caption: Workflow for Co-immunoprecipitation to assess Mcl-1 interactions.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells (e.g., HCT116) with this compound or DMSO for a specified time.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-Mcl-1 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Mcl-1, Bak, and Bim, followed by appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Analysis:

-

A decrease in the amount of Bak or Bim co-immunoprecipitated with Mcl-1 in the this compound-treated samples compared to the control indicates disruption of the protein-protein interaction.

-

Biophysical Methods

SPR provides real-time, label-free analysis of the binding kinetics and affinity between this compound and Mcl-1.

Protocol:

-

Chip Preparation:

-

Immobilize recombinant Mcl-1 protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

-

Binding Analysis:

-

Prepare a series of this compound dilutions in a suitable running buffer (e.g., HBS-EP+).

-

Inject the this compound solutions over the Mcl-1-immobilized surface at a constant flow rate.

-

Record the association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Conclusion

The methods and protocols described in these application notes provide a robust framework for the comprehensive evaluation of this compound as an Mcl-1 inhibitor. A combination of biochemical, cell-based, and biophysical assays is recommended for a thorough characterization of its potency, mechanism of action, and cellular efficacy.

References

- 1. Binding mode of this compound to myeloid cell leukemia-1 (Mcl-1) revealed by nuclear magnetic resonance spectroscopy, docking and molecular dynamics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-loaded nanoemulsion for enhanced anticancer effect on ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Pyridoclax in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoclax is a novel small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). As a protein-protein interaction (PPI) disruptor, this compound represents a promising therapeutic candidate for various cancers, particularly those demonstrating resistance to conventional chemotherapies. This document provides detailed application notes and protocols for the use of this compound and its analogs in high-throughput screening (HTS) assays designed to identify and characterize Mcl-1 inhibitors.

Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is a common feature in many human cancers and is associated with tumor progression and resistance to therapy. This compound acts by binding to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins such as Bak and Bim. This disruption leads to the activation of the apoptotic cascade in cancer cells.

These application notes are intended to guide researchers in the setup and execution of robust HTS assays for the discovery and characterization of Mcl-1 inhibitors like this compound.

Mechanism of Action and Signaling Pathway

This compound functions by competitively inhibiting the interaction between Mcl-1 and its pro-apoptotic binding partners. This restores the cell's natural ability to undergo programmed cell death.

Data Presentation

Quantitative data from HTS assays are crucial for comparing the potency and selectivity of different compounds. Below are tables with representative data for various Mcl-1 inhibitors. Note that specific values for this compound are not widely available in the public domain and should be determined experimentally.

Table 1: Biochemical Assay Data for Mcl-1 Inhibitors

| Compound | Assay Type | Target | Ki (nM) | IC50 (nM) | Reference |

| A-1210477 | TR-FRET | Mcl-1 | < 0.45 | 26.2 | |

| S63845 | TR-FRET | Mcl-1 | < 1.2 | - | [1] |

| AZD5991 | FRET | Mcl-1 | < 1 | - | [2] |

| VU661013 | TR-FRET | Mcl-1 | 0.097 | - | N/A |

| MI-223 | - | Mcl-1 | 193 | - | [3] |

Table 2: Cellular Assay Data for Mcl-1 Inhibitors

| Compound | Cell Line | Assay Type | IC50 (µM) | Notes | Reference |

| This compound | Ovarian Cancer Cells | Apoptosis Induction | 15 | In combination with Bcl-xL targeting | |

| A-1210477 | H929 (Multiple Myeloma) | Cell Viability | ~1 | - | |

| S63845 | HL-60 (AML) | Cell Viability | > 1 | - | [1] |

| S63845 | ML-1 (AML) | Cell Viability | > 1 | - | [1] |

| AZD5991 | MOLP8 (Multiple Myeloma) | Caspase Activity (EC50) | 0.033 | - | [2] |

| AZD5991 | MV4;11 (AML) | Caspase Activity (EC50) | 0.024 | - | [2] |

Experimental Protocols

The following are detailed protocols for common HTS assays used to screen for Mcl-1 inhibitors like this compound.

Fluorescence Polarization (FP) Assay

This assay measures the disruption of the Mcl-1/BH3 peptide interaction. A fluorescently labeled BH3 peptide is used as a probe. When bound to the larger Mcl-1 protein, the probe's rotation is slow, resulting in high fluorescence polarization. Small molecule inhibitors that disrupt this interaction will cause the probe to tumble more freely, leading to a decrease in polarization.

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., from Bim or Noxa)

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well black, low-volume microplates

Protocol:

-

Prepare a solution of Mcl-1 protein and the fluorescent BH3 peptide in the assay buffer at 2x the final desired concentration.

-

Dispense the Mcl-1/peptide solution into the wells of the 384-well plate.

-

Add test compounds at various concentrations to the wells. Include positive controls (no inhibitor) and negative controls (no Mcl-1 protein).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technology used to measure the binding kinetics and affinity of small molecules to a protein immobilized on a sensor chip.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant human Mcl-1 protein

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Test compounds (e.g., this compound) dissolved in running buffer

-

Regeneration solution (e.g., glycine-HCl, pH 2.0)

Protocol:

-

Immobilize the Mcl-1 protein onto the sensor chip surface using standard amine coupling chemistry.

-

Equilibrate the system with running buffer.

-

Inject a series of concentrations of the test compound over the sensor surface and a reference surface (without Mcl-1).

-

Monitor the binding response in real-time.

-

After each injection, regenerate the sensor surface to remove the bound compound.

-

Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay that measures the interaction between two molecules. In this context, it can be used to detect the disruption of the Mcl-1/BH3 peptide interaction.

Materials:

-

AlphaScreen Donor and Acceptor beads

-

Biotinylated BH3 peptide

-

GST-tagged Mcl-1 protein

-

Assay buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.1% BSA)

-

Test compounds (e.g., this compound)

-

384-well white microplates

Protocol:

-

Prepare a mixture of GST-tagged Mcl-1 and biotinylated BH3 peptide in assay buffer.

-

Add the test compounds at various concentrations.

-

Add Glutathione Donor beads and Streptavidin Acceptor beads.

-

Incubate the plate in the dark at room temperature for 1-3 hours.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

A decrease in the AlphaScreen signal indicates inhibition of the Mcl-1/BH3 peptide interaction. Calculate IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of a compound to its target in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Protocol:

-

Treat cultured cells with the test compound (e.g., this compound) or vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble Mcl-1 protein at each temperature by Western blotting or ELISA.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the high-throughput screening and characterization of this compound and other Mcl-1 inhibitors. The selection of the appropriate assay will depend on the specific research goals, available instrumentation, and the stage of the drug discovery process. Robust and well-validated assays are critical for the successful identification of potent and selective Mcl-1 inhibitors with therapeutic potential.

References

- 1. Évaluation de l'efficacité biologique d'inhibiteurs de Mcl-1 et recherche de biomarqueurs dédiés à leur utilisation pour la prise en charge personnalisée des cancers ovariens. | Theses.fr [theses.fr]

- 2. Synthesis of this compound Analogues: Insight into Their Druggability by Investigating Their Physicochemical Properties and Interactions with Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Pyridoclax Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoclax (formerly known as MR29072) is a pioneering synthetic oligopyridine that has emerged as a promising agent in cancer therapy. It functions as a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a key regulator of cell survival and a notorious contributor to chemoresistance in various cancers.[1] By binding to the hydrophobic groove of Mcl-1, this compound and its derivatives disrupt the Mcl-1/Bak and Mcl-1/Bim interactions, thereby liberating pro-apoptotic proteins and triggering the intrinsic apoptotic cascade.[2] This mechanism of action makes this compound derivatives highly attractive for sensitizing cancer cells to conventional chemotherapies and other Bcl-2 family inhibitors.

These application notes provide a comprehensive overview of the synthetic methodologies for this compound and its analogs, detailed experimental protocols, and a summary of relevant quantitative data to aid researchers in the synthesis and development of this important class of molecules.

Mcl-1 Signaling Pathway and the Role of this compound

The Mcl-1 protein is a central node in the regulation of apoptosis. Its overexpression is a common feature in many human cancers, leading to the sequestration of pro-apoptotic proteins like Bak and Bim, thus preventing programmed cell death. This compound derivatives intervene by competitively binding to the BH3-binding groove of Mcl-1, mimicking the action of pro-apoptotic BH3-only proteins. This releases Bak and Bim, which can then oligomerize at the mitochondrial outer membrane, leading to cytochrome c release and subsequent caspase activation.

Caption: Mcl-1 signaling pathway and this compound inhibition.

Synthetic Workflow for this compound Derivatives

The synthesis of this compound and its analogs generally relies on a convergent strategy involving the sequential coupling of substituted pyridine building blocks. The core of the molecule, a 2,2':6',2'':6'',2'''-quaterpyridine scaffold, is typically assembled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. This modular approach allows for the facile introduction of various substituents to explore structure-activity relationships.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

The following protocols are based on the methodologies described in the literature for the synthesis of this compound and its key intermediates.

Protocol 1: Synthesis of a Key Bipyridine Intermediate (Suzuki-Miyaura Coupling)

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a substituted 2-bromopyridine with a pyridine-3-boronic acid derivative.

Materials:

-

Substituted 2-bromopyridine (1.0 eq)

-

Substituted pyridine-3-boronic acid or its pinacol ester (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add the substituted 2-bromopyridine, pyridine-3-boronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-